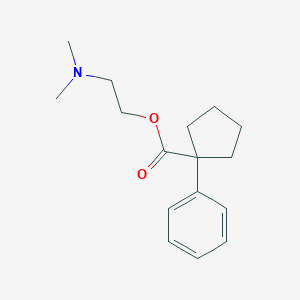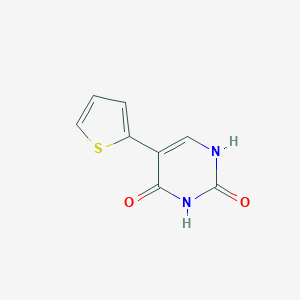
5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
“5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C8H6N2O2S . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine ring attached to a thiophene ring . The exact structural details are not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available resources .Scientific Research Applications
Antimicrobial Activity :
- Vijaya Laxmi et al. (2012) synthesized derivatives of 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione and evaluated their antibacterial activity against various microorganisms, including Bacillus subtilis and Staphylococcus aureus, finding moderate activity in most compounds (Vijaya Laxmi, Kuarm, & Rajitha, 2012).
- Vlasov et al. (2015) investigated the antimicrobial activity of certain this compound derivatives, noting their effectiveness against strains like Staphylococcus aureus and Escherichia coli (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Anticancer Activity :
- El-Shwiniy et al. (2020) synthesized manganese complexes with this compound derivatives and assessed their anticancer activity, particularly against breast and colon cancer cell lines, showing promising results (El-Shwiniy, Shehab, & Zordok, 2020).
Novel Compound Synthesis :
- Brahmachari et al. (2020) developed a water-mediated, catalyst-free method for synthesizing functionalized derivatives of this compound, highlighting its potential in pharmaceutical applications (Brahmachari et al., 2020).
- Revankar et al. (1998) explored the synthesis of acyclonucleosides derived from this compound, which showed significant in vitro activity against human cytomegalovirus (HCMV) (Revankar et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The compound 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione, also known as 5-thiophen-2-yl-1H-pyrimidine-2,4-dione, is a pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activities and are considered important in medicinal chemistry . They are known to target various proteins including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines are known to interact with their targets and inhibit their activities, leading to various downstream effects .
Biochemical Pathways
Given the targets of pyrido[2,3-d]pyrimidines, it can be inferred that the compound may affect various signaling pathways associated with the aforementioned targets .
Result of Action
Pyrido[2,3-d]pyrimidines are known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Biochemical Analysis
Biochemical Properties
5-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as lipoxygenase, where it acts as an inhibitor . This interaction is crucial as it can modulate the production of reactive oxygen species and lipid peroxidation, thereby impacting cellular oxidative stress levels.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell viability and proliferation, particularly in cancer cell lines. Studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cells, such as A549 lung carcinoma cells, by disrupting mitochondrial function and inducing apoptosis . Additionally, it affects cell signaling pathways, including those involved in inflammation and oxidative stress, which can lead to altered gene expression and metabolic changes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with lipoxygenase inhibits the enzyme’s activity, reducing the production of pro-inflammatory mediators . Furthermore, this compound can modulate gene expression by affecting transcription factors and signaling pathways, leading to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, persist over extended periods, indicating its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it has been observed to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . These interactions can influence the metabolic flux and levels of various metabolites, impacting the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size.
Subcellular Localization
Within cells, this compound localizes to specific subcellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is critical for its activity, as it allows the compound to interact with key biomolecules involved in cellular metabolism and signaling. Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its proper function.
properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7-5(4-9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBAGBGPGLLGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CNC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356047 | |
| Record name | 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109299-90-3 | |
| Record name | 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186428.png)
![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B186430.png)
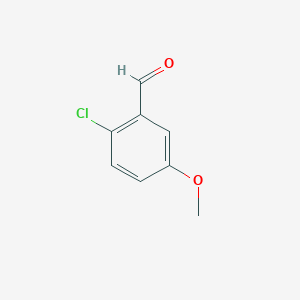
![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)
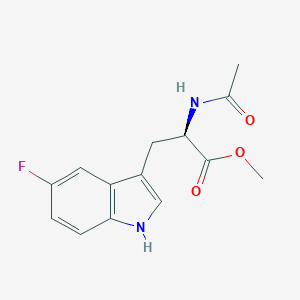
![5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B186436.png)
![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B186439.png)
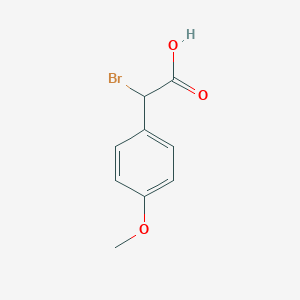

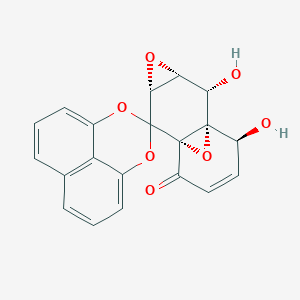

![7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186448.png)
![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)
